molecular formula C4H3BrKNO3 B2815841 Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 2009013-70-9

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B2815841
CAS No.: 2009013-70-9
M. Wt: 232.074
InChI Key: CWAPOTOSSNVPSS-UHFFFAOYSA-M
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Description

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula C4H3BrKNO3 . It has a molecular weight of 232.07 . This compound is used for research purposes .


Synthesis Analysis

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The synthesized derivatives were characterized by Mass, IR, and NMR Spectroscopy .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4BrNO3.K/c5-3-1-2 (4 (7)8)9-6-3;/h1-2,6H, (H,7,8);/q;+1/p-1 . The InChI key is FWNGSHYWEFYYKF-UHFFFAOYSA-M .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction of a nitrile oxide generated in situ to an alkene or alkyne has proven to be very useful in the preparation of a variety of compounds in organic chemistry . The construction of the isoxazoline rings by this method forms an easy way to prepare a molecular base for the synthesis of attractive, non-polymer liquid-crystalline materials .

Scientific Research Applications

Selective Inhibition of Human Transglutaminase 2

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivatives have been identified as selective inhibitors of human transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of several disorders, including Celiac Sprue and certain cancers. These compounds exhibit high specificity and low reactivity towards physiological thiols, such as glutathione, demonstrating potential as probes for studying TG2's role in human diseases (Choi et al., 2005).

Heterocyclization Reactions

Research on the synthesis of heterocyclic compounds from ω-bromo-2-trichloroacetylcycloalkanones with hydroxylamine has led to the regiospecific production of brominated dihydroisoxazole derivatives. These reactions showcase the compound's versatility in synthesizing structurally diverse heterocycles with potential applications in medicinal chemistry and material science (Flores et al., 2009).

Synthesis of Functionalized Derivatives

This compound serves as a precursor in the synthesis of various functionalized derivatives. For instance, it has been utilized in the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, highlighting its role in creating highly functionalized products for further chemical transformations (Ge et al., 2006).

Structural and Conformational Studies

The compound has been subject to structural and conformational analysis, providing insights into its molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's behavior in different chemical contexts and its potential applications in designing ligands for receptor targeting (Meneghetti & Artali, 2008).

Development of Novel Synthetic Methodologies

This compound has been instrumental in developing new synthetic methodologies, such as the chemoselective synthesis of functionalized 3-bromo-4,5-dihydroisoxazole derivatives via 1,3-dipolar cycloaddition reactions. These methodologies expand the toolbox of organic chemists for constructing complex molecules efficiently (Alizadeh et al., 2017).

Safety and Hazards

The safety information available indicates that the compound should be stored at a temperature of 2-8°C . The compound is marked with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The signal word is "Warning" .

Future Directions

The ease of synthesis and excellent mesomorphic behavior exhibited by isoxazoline derivatives make them interesting for future research . The [3 + 2] cycloaddition reaction used in their synthesis is a useful method in organic chemistry for the preparation of a variety of compounds . Future research could explore the potential applications of these compounds in the field of liquid-crystalline materials .

Properties

IUPAC Name

potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPOTOSSNVPSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrKNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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